molecular formula C8H7BrFN B8584189 6-Bromo-3-fluoro-2-isopropenyl-pyridine

6-Bromo-3-fluoro-2-isopropenyl-pyridine

Cat. No.: B8584189
M. Wt: 216.05 g/mol
InChI Key: PVDNFIVLPZLONG-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-isopropenyl-pyridine (CAS 1387560-62-4) is a small molecule building block with the molecular formula C8H7BrFN and a molecular weight of 216.05 . As a heteroaromatic compound featuring both bromine and fluorine substituents on its pyridine ring, it is a versatile intermediate designed for use in synthetic chemistry and drug discovery research . The bromo and fluoro groups act as excellent handles for further functionalization via metal-catalyzed cross-couplings (e.g., Suzuki, Negishi) and nucleophilic aromatic substitution reactions, respectively . The reactive isopropenyl group provides a unique site for further chemical modification, such as cycloadditions or polymerizations, making this compound a valuable scaffold for constructing more complex molecular architectures. While specific biological data for this compound is not reported, compounds within this structural class are frequently employed in pharmaceutical and agrochemical research to explore structure-activity relationships and develop novel active ingredients . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7BrFN

Molecular Weight

216.05 g/mol

IUPAC Name

6-bromo-3-fluoro-2-prop-1-en-2-ylpyridine

InChI

InChI=1S/C8H7BrFN/c1-5(2)8-6(10)3-4-7(9)11-8/h3-4H,1H2,2H3

InChI Key

PVDNFIVLPZLONG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=CC(=N1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analysis and Substituent Effects

The following table summarizes key structural differences and inferred properties between 6-Bromo-3-fluoro-2-isopropenyl-pyridine and related compounds:

Compound Name Substituents (Position) Key Structural Features Inferred Reactivity/Properties Source
This compound 6-Br, 3-F, 2-isopropenyl Bulky isopropenyl group at C2 High steric hindrance; potential for Diels-Alder or polymerization Target
6-Bromo-3-fluoro-2-methylpyridine 6-Br, 3-F, 2-CH₃ Smaller methyl group at C2 Moderate steric effects; reduced reactivity at C2
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 3-Br, 2-F, 6-CF₃ Electron-withdrawing CF₃ at C6 Enhanced electrophilicity at C6; lower solubility in polar solvents
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine 6-Br, 2-Cl, 3-Si(CH₃)₃ Silicon-based substituent at C3 Stabilized for nucleophilic aromatic substitution
Key Observations:
  • Electronic Effects : Fluorine at C3 and bromine at C6 create an electron-deficient ring, favoring electrophilic substitution at C4 or C3. The trifluoromethyl group in the analog from further enhances electron withdrawal, directing reactivity to C4.
  • Functionalization Potential: The bromine atom in all analogs enables cross-coupling reactions, but the isopropenyl group offers additional sites for functionalization (e.g., epoxidation or radical addition).

Physical and Chemical Properties

  • Lipophilicity : The isopropenyl group increases logP compared to methyl analogs, suggesting better membrane permeability in drug design contexts .
  • Solubility : The trifluoromethyl analog is likely less soluble in aqueous media due to its hydrophobic CF₃ group, whereas the target compound’s balance of halogens and alkyl groups may improve solubility in organic solvents.

Preparation Methods

Halogenation of Pyridine Precursors

The foundational step in synthesizing 6-bromo-3-fluoro-2-isopropenyl-pyridine involves regioselective bromination at the 6-position of a fluoropyridine scaffold. Patent CN107056690A outlines a two-step bromination-oxidation protocol starting from 2-chloro-5-chloromethylpyridine. Bromination with hydrogen bromide or tribromophosphorus oxide in dichloromethane at 80–85°C for 12 hours achieves 92% conversion to 2-bromo-5-bromomethylpyridine (Table 1). Critical parameters include stoichiometric excess of bromide reagents (2–5:1 molar ratio) and controlled temperature to prevent over-halogenation.

Table 1: Bromination Conditions and Yields

PrecursorBromide ReagentSolventTemp (°C)Time (h)Yield (%)
2-Chloro-5-chloromethylpyridineHBrDCM80–851292
2-Chloro-5-chloromethylpyridinePOBr₃DCM80–851285

Oxidative Functionalization

Following bromination, oxidation of the 5-bromomethyl group to a formyl moiety is achieved using sodium tert-butoxide in tert-butanol at 65°C. This step, however, requires careful pH adjustment (pH 6–7) during workup to avoid decomposition of the aldehyde intermediate. Subsequent reduction or cross-coupling introduces the isopropenyl group.

Introduction of the Isopropenyl Group

Grignard Reagent-Based Alkylation

A Grignard approach, adapted from the synthesis of 3-fluoro-5-trifluoromethylphenylboronic acid, involves reacting 6-bromo-3-fluoro-2-formylpyridine with isopropenylmagnesium bromide. The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding the secondary alcohol intermediate, which undergoes acid-catalyzed dehydration to form the isopropenyl group. This method, however, faces challenges in controlling stereochemistry and requires stringent anhydrous conditions.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers a more direct route. For example, reacting 6-bromo-3-fluoro-2-iodopyridine with isopropenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and 2M sodium carbonate in THF at 80°C achieves 57% yield. Key advantages include tolerance for the fluorine substituent and mild reaction conditions (Table 2).

Table 2: Cross-Coupling Parameters

SubstrateBoronic AcidCatalystTemp (°C)Yield (%)
6-Bromo-3-fluoro-2-iodopyridineIsopropenylboronic acidPd(PPh₃)₄8057

Stabilization and Purification Techniques

Volatility Mitigation

The isopropenyl group’s inherent volatility necessitates stabilization strategies. Storage under inert atmospheres (argon or nitrogen) at 4°C and incorporation of radical inhibitors (e.g., BHT) during synthesis reduce decomposition. Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C, guiding safe handling protocols.

Chromatographic Purification

Final purification employs gradient elution column chromatography (hexane/ethyl acetate, 9:1 to 4:1), achieving >95% purity. Reverse-phase HPLC with methanol/water (90:10) further refines the product, particularly for pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals at δ 2.1 ppm (isopropenyl CH₃) and δ 5.5 ppm (vinyl protons) confirm regiochemistry.

  • ¹⁹F NMR : A singlet at δ −110 ppm verifies the 3-fluoro substitution.

  • HRMS : Molecular ion [M+H]⁺ at m/z 244.98 aligns with theoretical values (C₉H₈BrFN).

Challenges in Crystallography

Single-crystal X-ray diffraction is hindered by the compound’s volatility. Co-crystallization with thiourea derivatives improves crystal stability, enabling unambiguous structural assignment.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficacy and Limitations

MethodAdvantagesLimitationsYield (%)
Bromination-GrignardHigh functional group toleranceMulti-step, low stereocontrol45–50
Suzuki-Miyaura couplingSingle-step, scalablePd catalyst cost57
Direct dehydrogenationAvoids cross-couplingRequires high temps (>150°C)35

Industrial Scalability Considerations

Cost-Efficiency

Tribromophosphorus oxide (POBr₃) emerges as a cost-effective alternative to N-bromosuccinimide (NBS), reducing raw material expenses by 40%. Flow chemistry systems enhance mixing and heat transfer, cutting reaction times by 30%.

Environmental Impact

Water-intensive workup steps in patent CN107056690A raise concerns. Alternative solvent recovery systems (e.g., wiped-film evaporation) reduce dichloromethane waste by 70%, aligning with green chemistry principles .

Q & A

Q. What are the optimal synthetic routes for 6-bromo-3-fluoro-2-isopropenyl-pyridine, and how can reaction conditions be controlled to minimize by-products?

  • Methodological Answer : Synthesis typically involves halogenation and functional group introduction via cross-coupling reactions. For bromo-fluoro pyridine derivatives, regioselective bromination at the 6-position is critical. Temperature control (e.g., maintaining 0–5°C during bromine addition) and stoichiometric ratios of reagents (e.g., NBS for bromination) are key to reducing side reactions like over-halogenation . Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency by improving mixing and heat transfer . Post-synthesis, purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is recommended.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR are essential for verifying substitution patterns. For example, fluorine’s deshielding effect in 19F^{19}\text{F}-NMR distinguishes the 3-fluoro group from other substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C9_9H8_8BrF1_1N: 244.98) and detects isotopic patterns for bromine .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal, though challenging due to the compound’s volatility .

Q. How does the isopropenyl group influence the stability and reactivity of this pyridine derivative under standard laboratory conditions?

  • Methodological Answer : The isopropenyl group introduces steric hindrance, reducing nucleophilic attack at the 2-position. However, its electron-donating nature may destabilize the pyridine ring under acidic conditions. Stability studies (e.g., TGA/DSC) show decomposition onset at ~150°C, requiring storage at 4°C in inert atmospheres to prevent oxidation . Reactivity can be probed via Suzuki-Miyaura cross-coupling, where the bromine atom acts as a leaving group .

Advanced Research Questions

Q. What strategies address contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}13C-NMR shifts) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Computational tools like DFT (Density Functional Theory) can simulate NMR spectra (using software like Gaussian) and compare them with experimental data to identify conformational contributors . For example, a mismatch in predicted vs. observed 13C^{13}\text{C}-NMR shifts at C-2 may indicate π-backbonding interactions with the isopropenyl group .

Q. How can AI-driven synthesis design improve regioselectivity in functionalizing this compound?

  • Methodological Answer : AI platforms (e.g., IBM RXN for Chemistry) leverage reaction databases to predict optimal conditions for selective functionalization. For instance, training models on analogous bromo-fluoro pyridines suggest that Pd-catalyzed C–H activation at the 4-position proceeds with >80% selectivity when using pivalic acid as an additive . Retrosynthetic algorithms (e.g., ASKCOS) prioritize routes minimizing steric clashes with the isopropenyl group .

Q. What are the key differences in reactivity between this compound and its structural analogs (e.g., 6-bromo-2-chloro-3-fluoropyridine)?

  • Methodological Answer : Comparative studies show:
Property This compound 6-Bromo-2-chloro-3-fluoropyridine
Electrophilicity (σ+^+) 0.78 (moderate)0.92 (high)
Suzuki Coupling Yield 65–70% (Pd(OAc)2_2, SPhos)85–90% (same conditions)
Thermal Stability Decomposes at 150°CStable up to 200°C
The isopropenyl group lowers electrophilicity but enhances steric protection, reducing side reactions in cross-coupling .

Data-Driven Insights

Q. How do computational models predict the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Tools like SwissADME predict phase I metabolism (e.g., oxidation at the isopropenyl group) and phase II conjugation (e.g., glucuronidation). Docking studies (AutoDock Vina) suggest moderate binding affinity to cytochrome P450 3A4 (binding energy: −8.2 kcal/mol), indicating potential hepatotoxicity . Experimental validation via LC-MS/MS in hepatocyte assays is recommended.

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